5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC16320987
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN3O2 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C21H22FN3O2/c1-14-16-13-15(22)7-8-19(16)27-20(14)21(26)23-17-5-3-4-6-18(17)25-11-9-24(2)10-12-25/h3-8,13H,9-12H2,1-2H3,(H,23,26) |
| Standard InChI Key | XSFQETONKAKIRH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC=C3N4CCN(CC4)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide integrates a benzofuran scaffold with strategic substitutions that enhance its bioactivity. The IUPAC name, 5-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, reflects its systematic substitution pattern. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂FN₃O₂ | |
| Molecular Weight | 367.4 g/mol | |
| SMILES | CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC=C3N4CCN(CC4)C | |
| InChI Key | XSFQETONKAKIRH-UHFFFAOYSA-N |
The benzofuran core (C₁₃H₉FO₂) is substituted at position 5 with fluorine, position 3 with a methyl group, and position 2 with a carboxamide linked to a 2-(4-methylpiperazin-1-yl)phenyl moiety. The piperazine ring introduces basicity and hydrogen-bonding capacity, critical for interactions with biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically commencing with the formation of the benzofuran core. A reported route includes:
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Benzofuran Core Construction: Cyclization of substituted phenols with α-chloroketones under acidic conditions .
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Fluorination: Electrophilic aromatic substitution at position 5 using fluorine donors.
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Carboxamide Formation: Coupling the benzofuran-2-carboxylic acid with 2-(4-methylpiperazin-1-yl)aniline via peptide coupling reagents (e.g., EDC/HOBt).
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Piperazine Introduction: Alkylation or nucleophilic substitution to install the 4-methylpiperazine group .
Analytical Characterization
Critical quality control measures include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and purity.
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High-Performance Liquid Chromatography (HPLC): Purity >95% is typically achieved.
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Mass Spectrometry (MS): ESI-MS validates the molecular ion [M+H]⁺ at m/z 367.4.
Pharmacological Activities
Neuropharmacological Effects
Research Findings and Comparative Analysis
Structural-Activity Relationships (SAR)
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Fluorine Substitution: Enhances metabolic stability and membrane permeability .
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Piperazine Group: Improves pharmacokinetic properties and target selectivity .
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Methyl at Position 3: Reduces steric hindrance, optimizing receptor binding.
Preclinical Data
| Parameter | Result | Model System | Source |
|---|---|---|---|
| Cytotoxicity (IC₅₀) | 3.2 μM (MCF-7 breast cancer) | In vitro assay | |
| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) | Hepatic assay | |
| LogP | 2.8 | Computational |
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